molecular formula C19H14BrNO2 B14303531 6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one CAS No. 112932-44-2

6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one

Cat. No.: B14303531
CAS No.: 112932-44-2
M. Wt: 368.2 g/mol
InChI Key: KTEUXFMWGWSXPG-UHFFFAOYSA-N
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Description

6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes an aniline group, a bromine atom, and a hydroxy group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one typically involves the reaction of aniline with a brominated hydroxycyclohexadienone derivative. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or nitrite salts. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution with an amino group may produce an aniline derivative.

Scientific Research Applications

6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. The aniline group can form hydrogen bonds with amino acid residues in enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-[Anilino(phenyl)methylidene]-2-chloro-4-hydroxycyclohexa-2,4-dien-1-one
  • 6-[Anilino(phenyl)methylidene]-2-fluoro-4-hydroxycyclohexa-2,4-dien-1-one
  • 6-[Anilino(phenyl)methylidene]-2-iodo-4-hydroxycyclohexa-2,4-dien-1-one

Uniqueness

The uniqueness of 6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one lies in its bromine atom, which imparts distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

112932-44-2

Molecular Formula

C19H14BrNO2

Molecular Weight

368.2 g/mol

IUPAC Name

2-bromo-6-(C,N-diphenylcarbonimidoyl)benzene-1,4-diol

InChI

InChI=1S/C19H14BrNO2/c20-17-12-15(22)11-16(19(17)23)18(13-7-3-1-4-8-13)21-14-9-5-2-6-10-14/h1-12,22-23H

InChI Key

KTEUXFMWGWSXPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(C(=CC(=C3)O)Br)O

Origin of Product

United States

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